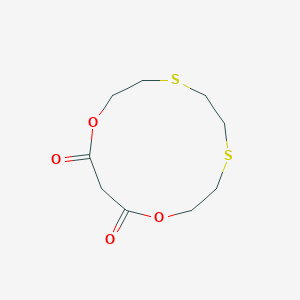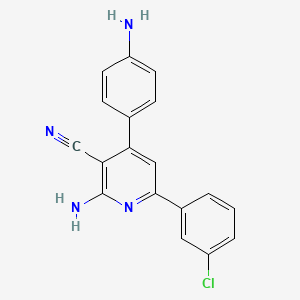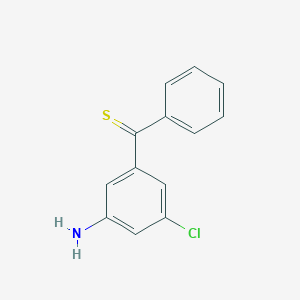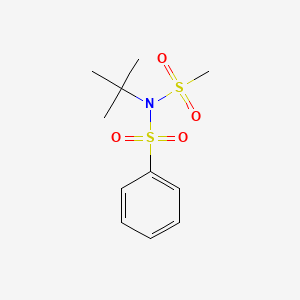![molecular formula C20H29NO3Si B14230389 (E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine CAS No. 827610-17-3](/img/structure/B14230389.png)
(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine is an organosilane compound that features a naphthalene moiety and a triethoxysilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine typically involves the reaction of naphthalen-2-ylamine with 3-(triethoxysilyl)propyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The triethoxysilyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products
Oxidation: Formation of naphthalen-2-yl-N-[3-(triethoxysilyl)propyl]amine oxide.
Reduction: Formation of naphthalen-2-yl-N-[3-(triethoxysilyl)propyl]amine.
Substitution: Formation of substituted silanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine is used as a precursor for the synthesis of functionalized silanes and siloxanes. It is also employed in the development of novel catalysts and ligands.
Biology
The compound has potential applications in bioconjugation and the development of bioactive materials. Its ability to form stable bonds with biological molecules makes it useful in the creation of biocompatible surfaces and drug delivery systems.
Medicine
In medicine, this compound is explored for its potential use in imaging and diagnostic applications. Its unique chemical properties allow for the development of contrast agents and probes.
Industry
Industrially, the compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its ability to enhance the mechanical and thermal properties of materials makes it valuable in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine involves its interaction with specific molecular targets. The triethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property is exploited in the formation of cross-linked networks in materials science. Additionally, the naphthalene moiety can participate in π-π interactions, enhancing the compound’s binding affinity to certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-1-(Naphthalen-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine
- (E)-1-(Naphthalen-2-yl)-N-[3-(triisopropoxysilyl)propyl]methanimine
- (E)-1-(Naphthalen-2-yl)-N-[3-(triphenoxysilyl)propyl]methanimine
Uniqueness
(E)-1-(Naphthalen-2-yl)-N-[3-(triethoxysilyl)propyl]methanimine is unique due to its specific combination of a naphthalene moiety and a triethoxysilyl group. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications. The triethoxysilyl group provides versatility in forming siloxane bonds, while the naphthalene moiety offers stability and potential for π-π interactions.
Propriétés
Numéro CAS |
827610-17-3 |
|---|---|
Formule moléculaire |
C20H29NO3Si |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
1-naphthalen-2-yl-N-(3-triethoxysilylpropyl)methanimine |
InChI |
InChI=1S/C20H29NO3Si/c1-4-22-25(23-5-2,24-6-3)15-9-14-21-17-18-12-13-19-10-7-8-11-20(19)16-18/h7-8,10-13,16-17H,4-6,9,14-15H2,1-3H3 |
Clé InChI |
IFKGUDKXHRVUTM-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCN=CC1=CC2=CC=CC=C2C=C1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(3-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14230320.png)
![1H-Benzimidazole-5-carboxylic acid, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14230328.png)
![1H-Imidazole-1-carboxamide, N-[2-(1-methyl-1H-indol-3-yl)ethyl]-](/img/structure/B14230343.png)
![(1R,5R)-1-(Benzenesulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14230345.png)
![2-Benzyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14230347.png)
![acetic acid;2,3,6-trimethyl-4-[[(2R)-oxiran-2-yl]methoxy]phenol](/img/structure/B14230359.png)



![N-[2-Bromo-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B14230371.png)

![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-5-(trifluoromethyl)-](/img/structure/B14230382.png)
